![molecular formula C17H15NO3S2 B5655711 N-[4-(benzyloxy)phenyl]-2-thiophenesulfonamide](/img/structure/B5655711.png)
N-[4-(benzyloxy)phenyl]-2-thiophenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including compounds similar to N-[4-(benzyloxy)phenyl]-2-thiophenesulfonamide, involves a series of chemical reactions aimed at introducing specific functional groups to achieve desired biological activities. For instance, the synthesis of benzenesulfonamides as high-affinity inhibitors for kynurenine 3-hydroxylase showcases the structural activity relationship (SAR) and the biochemical characterization of these compounds, illustrating the methodology behind achieving targeted biochemical properties through synthesis (Röver et al., 1997).
Molecular Structure Analysis
The crystal structure analysis of related sulfonamide compounds provides insights into the molecular arrangement and interactions at the atomic level. For example, the structural characterization of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals π–π interactions and hydrogen-bonding interactions leading to a three-dimensional network, which is crucial for understanding the molecular basis of its activity (Mohamed-Ezzat et al., 2023).
Chemical Reactions and Properties
The chemical reactivity and properties of sulfonamides are influenced by their functional groups and molecular structure. The synthesis and bioactivity studies on new sulfonamide derivatives highlight the potential for cytotoxic activities and enzyme inhibition, showcasing the compound's versatility in chemical reactions and the development of pharmacological agents (Gul et al., 2016).
properties
IUPAC Name |
N-(4-phenylmethoxyphenyl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S2/c19-23(20,17-7-4-12-22-17)18-15-8-10-16(11-9-15)21-13-14-5-2-1-3-6-14/h1-12,18H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZWNAZUNNYFNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)phenyl]thiophene-2-sulfonamide |
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